molecular formula C29H26FN9O2 B5764193 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B5764193
M. Wt: 551.6 g/mol
InChI Key: DLIURCAJVIWDSZ-TZHWMEPESA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and hydrazide moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, sodium nitrite, and various aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 3-Nitro-5-amino-1,2,4-oxadiazole
  • 3,3’-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]-5-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN9O2/c30-22-13-9-19(10-14-22)24(20-11-15-23(16-12-20)38-17-5-2-6-18-38)32-34-29(40)25-26(21-7-3-1-4-8-21)39(37-33-25)28-27(31)35-41-36-28/h1,3-4,7-16H,2,5-6,17-18H2,(H2,31,35)(H,34,40)/b32-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIURCAJVIWDSZ-TZHWMEPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C(=N\NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5)/C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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